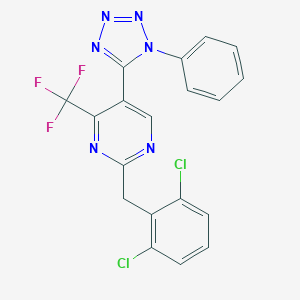
2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. BTK is known to play a crucial role in the survival and proliferation of B-cells, making it an attractive target for cancer therapy.
Wirkmechanismus
TAK-659 exerts its anti-cancer effects by selectively inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are often dysregulated in cancer. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. TAK-659 has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of central nervous system (CNS) malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, TAK-659 has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for further development. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Preclinical studies have shown that TAK-659 can enhance the activity of these therapies, potentially leading to improved outcomes for cancer patients. Another potential direction is the development of TAK-659 for the treatment of CNS malignancies, where it has shown promising activity in preclinical models. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of TAK-659 in cancer patients.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with 2-amino-4-methoxypyridine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to ultimately yield TAK-659 in high purity. The synthesis of TAK-659 has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer, where it has demonstrated significant anti-tumor activity. It has been shown to inhibit the growth and survival of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, TAK-659 has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
Produktname |
2-Amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile |
|---|---|
Molekularformel |
C14H9FN4O |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
2-amino-4-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9FN4O/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
InChI-Schlüssel |
KHVNYTUZWPEALR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C#N |
Kanonische SMILES |
COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)

![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)